molecular formula C21H20N2O3S B2924039 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide CAS No. 922598-44-5

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide

Cat. No.: B2924039
CAS No.: 922598-44-5
M. Wt: 380.46
InChI Key: BEYWKVMIETXHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide is a heterocyclic acetamide derivative featuring a thiazole core substituted with a 2,3-dihydro-1,4-benzodioxin moiety and an acetamide side chain bearing a 2,4-dimethylphenyl group. Such compounds are of interest in medicinal chemistry due to the prevalence of thiazole and benzodioxin motifs in bioactive molecules, often associated with antimicrobial, anti-inflammatory, or kinase inhibitory activities .

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-13-3-4-15(14(2)9-13)11-20(24)23-21-22-17(12-27-21)16-5-6-18-19(10-16)26-8-7-25-18/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYWKVMIETXHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide typically involves multiple steps. One common approach begins with the preparation of the benzodioxin and thiazole intermediates. The benzodioxin moiety can be synthesized by reacting 1,4-benzodioxane-6-amine with appropriate reagents under controlled conditions . The thiazole ring is then introduced through a cyclization reaction involving a thioamide and a haloketone . Finally, the acetamide group is attached via an acylation reaction using acetic anhydride or a similar reagent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, aryl halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : Combines a 1,3-thiazol-2-yl ring linked to a 2,3-dihydro-1,4-benzodioxin group (6-position) and a 2,4-dimethylphenyl-acetamide side chain.
  • Analog 1: N-(4-(4-Nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide () Features a nitro-substituted phenyl-thiazole core and a triazole-acetamide group. The triazole is introduced via click chemistry, enhancing structural complexity .
  • Analog 2 : N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
    • Shares the dihydrobenzodioxin moiety but replaces the thiazole with a triazolylsulfanyl group, introducing pyridine and ethyl substituents .
  • Analog 3 : N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide ()
    • Utilizes a thiadiazole ring with dual sulfanyl linkages, increasing sulfur content and hydrophobicity via a 4-methoxybenzyl group .
  • Analog 4 : N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide ()
    • Closest structural relative, differing in thiazole substitution (4-yl vs. 2-yl) and side chain (4-methylbenzylthio vs. 2,4-dimethylphenyl) .
Table 1: Structural Comparison
Compound Core Heterocycle Key Substituents Molecular Formula Molecular Weight
Target Compound Thiazol-2-yl 2,3-Dihydrobenzodioxin, 2,4-dimethylphenyl Not reported Estimated ~430
Analog 1 () Thiazol-2-yl 4-Nitrophenyl, triazole-nitroquinoxaline C₂₅H₁₈N₈O₆S 582.53
Analog 2 () Triazol-3-yl Pyridinyl, ethyl, sulfanyl C₂₁H₂₀N₆O₃S 436.49
Analog 3 () Thiadiazol-2-yl 4-Methoxybenzyl, dual sulfanyl C₂₀H₂₀N₂O₄S₃ 448.58
Analog 4 () Thiazol-4-yl 4-Methylbenzylthio C₂₁H₂₀N₂O₃S₂ 412.50

Pharmacological and Physicochemical Properties

Bioactivity Insights

  • Analog 1: Nitro groups (electron-withdrawing) and triazole-quinoxaline may confer DNA intercalation or antiparasitic properties .
  • Analog 2 : Pyridine and triazole groups suggest metal-binding capacity, relevant to enzyme inhibition (e.g., carbonic anhydrase) .
  • Analog 4 : Thioether linkages (e.g., 4-methylbenzylthio) could modulate solubility and oxidative stability .

Physicochemical Profile

  • Lipophilicity : The target compound’s 2,4-dimethylphenyl group likely increases logP compared to Analog 4’s methylbenzylthio chain.
  • Solubility : Sulfanyl and thiadiazole groups (Analog 3, 4) may reduce aqueous solubility versus the target’s acetamide .

Biological Activity

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluations, and relevant studies that highlight its pharmacological properties.

1. Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with thiazole moieties. The general synthetic route can be summarized as follows:

  • Starting Materials :
    • 2,3-Dihydro-1,4-benzodioxin
    • Thiazole derivatives
    • Acetamide
  • Reaction Conditions :
    • The reaction is often conducted in polar aprotic solvents like DMF (dimethylformamide) under controlled temperatures.
  • Characterization :
    • The synthesized compounds are characterized using techniques such as NMR spectroscopy and IR spectroscopy to confirm their structures.

2.1 Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazole derivatives and their potential applications against various pathogens:

  • Inhibition Studies : Compounds related to this compound have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. For instance, thiazole derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 0.5 to 16 µg/mL against resistant strains .
CompoundMIC (µg/mL)Target Pathogen
Thiazole Derivative 10.5S. aureus
Thiazole Derivative 216E. faecium

2.2 Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

  • Cell Line Studies : The compound was tested against several cancer cell lines including A549 (lung carcinoma) and Caco-2 (colorectal adenocarcinoma). Results indicated that certain derivatives had IC50 values below 10 µM, suggesting significant antiproliferative activity .
Cell LineIC50 (µM)
A549<10
Caco-2<8
HCT116<6

Case Study 1: Antimicrobial Efficacy

A study focused on the evaluation of a series of thiazole derivatives revealed that modifications at the thiazole ring significantly enhanced antimicrobial activity. Compounds with naphthalenic substitutions showed improved efficacy against resistant bacterial strains compared to their unsubstituted counterparts .

Case Study 2: Anticancer Mechanisms

In another investigation, the mechanism of action for certain thiazole derivatives was linked to their ability to inhibit specific protein kinases involved in cancer progression. For example, compounds demonstrated sub-micromolar inhibition against DYRK1A kinase which plays a crucial role in cell proliferation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.